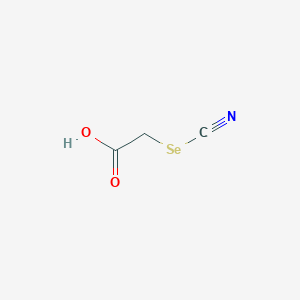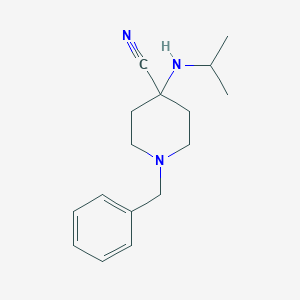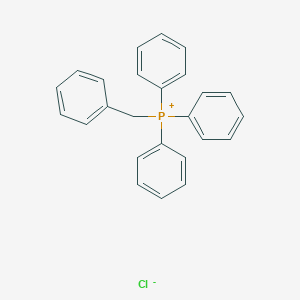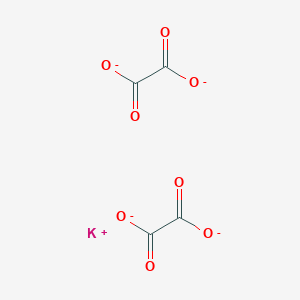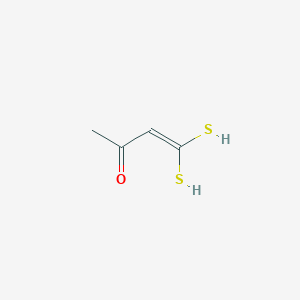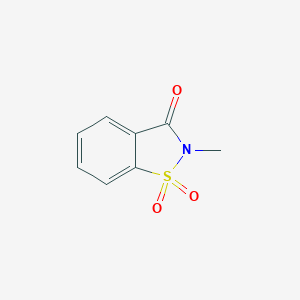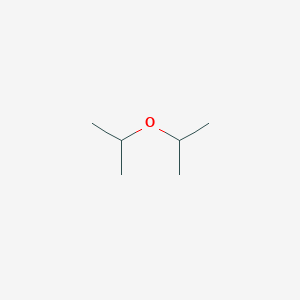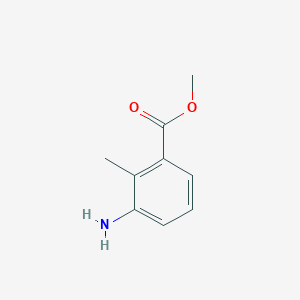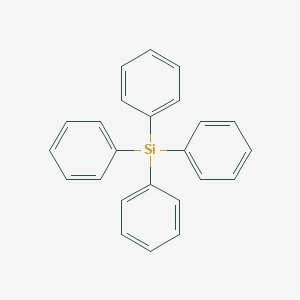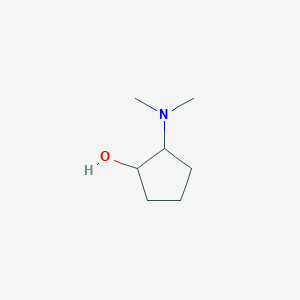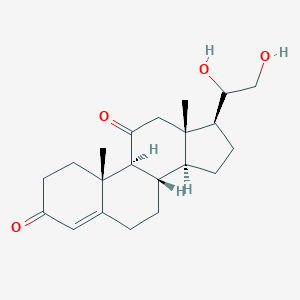
4-Pregnene-20,21-diol-3,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pregnene-20,21-diol-3,11-dione, also known as Pregnenolone, is a steroid hormone that is synthesized from cholesterol in the adrenal glands, gonads, and liver. It is a precursor to other steroid hormones, including progesterone, testosterone, and estrogen. Pregnenolone has been the subject of scientific research due to its potential therapeutic applications and its role in various physiological processes.
Mécanisme D'action
4-Pregnene-20,21-diol-3,11-dione acts as a neurosteroid, modulating the activity of neurotransmitters in the brain. It has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and stress. 4-Pregnene-20,21-diol-3,11-dione also acts as a positive allosteric modulator of NMDA receptors, which are involved in learning and memory. Additionally, pregnenolone has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Effets Biochimiques Et Physiologiques
4-Pregnene-20,21-diol-3,11-dione has a variety of biochemical and physiological effects. It has been shown to increase the synthesis of other steroid hormones, including progesterone, testosterone, and estrogen. 4-Pregnene-20,21-diol-3,11-dione has also been shown to have anti-inflammatory effects and may be beneficial in treating autoimmune diseases. Additionally, pregnenolone has been shown to have neuroprotective properties and may be effective in treating cognitive disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-Pregnene-20,21-diol-3,11-dione has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Additionally, it has a relatively low toxicity and is well-tolerated in animal studies. However, there are also limitations to using pregnenolone in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in the body. Additionally, the effects of pregnenolone can vary depending on the dose and route of administration.
Orientations Futures
There are several future directions for research on pregnenolone. One area of interest is the potential therapeutic applications of pregnenolone in treating cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of pregnenolone and its effects on neurotransmitter activity. Another area of interest is the potential role of pregnenolone in treating depression and anxiety. Further studies are needed to determine the optimal dose and route of administration for pregnenolone in these conditions. Finally, research is needed to better understand the long-term effects of pregnenolone on the body and its potential for toxicity.
Méthodes De Synthèse
4-Pregnene-20,21-diol-3,11-dione can be synthesized from cholesterol through a series of enzymatic reactions. The first step involves the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1). The synthesis of pregnenolone can also occur through alternative pathways, including the conversion of 17-hydroxypregnenolone to pregnenolone by the enzyme 17β-hydroxysteroid dehydrogenase.
Applications De Recherche Scientifique
4-Pregnene-20,21-diol-3,11-dione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that pregnenolone may have neuroprotective properties and may be effective in treating cognitive disorders such as Alzheimer's disease. It has also been shown to have anti-inflammatory effects and may be beneficial in treating autoimmune diseases. Additionally, pregnenolone has been studied for its potential role in treating depression and anxiety.
Propriétés
Numéro CAS |
116-56-3 |
|---|---|
Nom du produit |
4-Pregnene-20,21-diol-3,11-dione |
Formule moléculaire |
C21H30O4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18?,19+,20-,21-/m0/s1 |
Clé InChI |
UJDLFLAJWMSLEB-RGCRHRMLSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(CO)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)
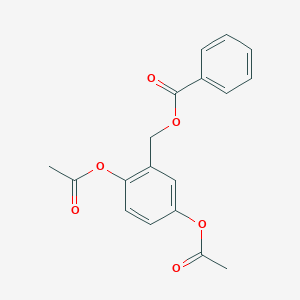
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
